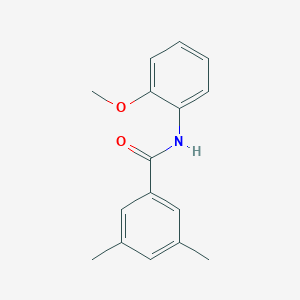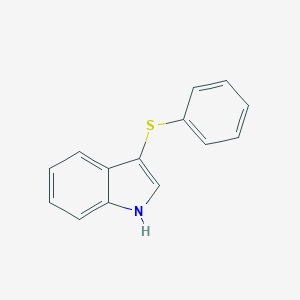
N-(2-methoxyphenyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-3,5-dimethylbenzamide, also known as otilonium bromide, is a synthetic antispasmodic drug that is commonly used to treat gastrointestinal disorders, such as irritable bowel syndrome (IBS). It belongs to the class of quaternary ammonium compounds and is structurally similar to atropine.
Mechanism of Action
The exact mechanism of action of N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide is not fully understood, but it is believed to act by inhibiting the influx of calcium ions into smooth muscle cells, which leads to relaxation of the gastrointestinal tract. Additionally, N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide may also have direct antispasmodic effects on the smooth muscle cells.
Biochemical and Physiological Effects
Otilonium bromide has been shown to have a selective effect on the smooth muscle cells of the gastrointestinal tract, with little to no effect on other tissues. It has been shown to reduce the frequency and amplitude of contractions in the colon, which can lead to a reduction in symptoms associated with IBS.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide in lab experiments is its selectivity for the gastrointestinal tract, which allows for more specific and targeted research. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
Future Directions
There are several potential future directions for research on N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide. One area of interest is the potential use of N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide in combination with other drugs for the treatment of IBS. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide and to identify any potential long-term effects of its use. Finally, research on the use of N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide in other gastrointestinal disorders, such as inflammatory bowel disease, may be warranted.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 3,5-dimethylphenol in the presence of a base to form the desired product, N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide.
Scientific Research Applications
Otilonium bromide has been extensively studied for its efficacy in treating gastrointestinal disorders, particularly IBS. Several clinical trials have demonstrated that N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide can significantly reduce the frequency and severity of abdominal pain, bloating, and other symptoms associated with IBS.
properties
CAS RN |
724429-81-6 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-11-8-12(2)10-13(9-11)16(18)17-14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18) |
InChI Key |
FONWIBSVHHJKMP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)


![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)



![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)


![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)
